molecular formula C6H10O3 B043941 2,2-Dimethyl-1,3-dioxan-5-one CAS No. 74181-34-3

2,2-Dimethyl-1,3-dioxan-5-one

Cat. No. B043941
CAS RN: 74181-34-3
M. Wt: 130.14 g/mol
InChI Key: ASFQDNDZFGFMMP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxan-5-one is a chemical compound with intriguing properties that make it a subject of extensive research, especially in organic synthesis. Its unique structure allows it to participate in various chemical reactions, serving as a precursor for the synthesis of complex molecular structures.

Synthesis Analysis

The synthesis of 2,2-Dimethyl-1,3-dioxan-5-one involves the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate, yielding derivatives of Meldrum’s Acid. This process highlights its potential for creating complex organic molecules (Kuhn, Al-Sheikh, & Steimann, 2003).

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,3-dioxan-5-one derivatives has been determined through crystal structure analysis, revealing a betaine nature consisting of two distorted ring fragments. This structural insight is crucial for understanding the chemical behavior and reactivity of the compound (Kuhn, Al-Sheikh, & Steimann, 2003).

Chemical Reactions and Properties

The compound undergoes organocatalytic asymmetric Michael addition to nitro alkenes using proline-based catalysts, demonstrating its utility in the synthesis of polyfunctional nitro ketones with significant enantiomeric excess, showcasing its versatility in organic synthesis (Enders & Chow, 2006).

Physical Properties Analysis

The physical properties, including crystal structure and conformational stability of 2,2-Dimethyl-1,3-dioxan-5-one derivatives, have been extensively studied. These investigations provide insights into the steric and electronic factors influencing the compound's behavior in various chemical contexts (Khazhiev et al., 2021).

Chemical Properties Analysis

The chemical properties of 2,2-Dimethyl-1,3-dioxan-5-one, including its reactivity in various synthetic routes, have been explored through different reactions, such as the Claisen-Schmidt reactions, highlighting its utility as a precursor for accessing carbohydrate structures (Poursharifi et al., 2019). Additionally, its participation in hydrogenation reactions and the synthesis of novel compounds underscores its versatility and potential for creating diverse organic molecules (Krapivin et al., 1989).

Scientific Research Applications

  • Synthesis of 2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and Corresponding 4-Hydroxy-2-pyrones : This compound is useful for synthesizing various 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their corresponding 6-substituted 4-hydroxy-2-pyrones (Katritzky et al., 2005).

  • Synthesis of Protected anti-1,3-Diols : It allows for the synthesis of acetonide-protected anti-1,3-diols with a broad range of substituents (Enders et al., 1998).

  • Chiral Dihydroxyacetone Equivalent : The SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one is valuable for asymmetric mono- or α-bisalkylations to produce ketodiols (Enders, Voith, & Ince, 2002).

  • Organocatalytic Asymmetric Michael Addition : This process affords polyfunctional nitro ketones with varying diastereoselectivity and enantiomeric excesses (Enders & Chow, 2006).

  • Spectroscopic and DFT Investigation : The synthesized compound can be used for studying vibrational wavenumbers and chemical shifts in complex organic compounds (Vessally et al., 2011).

  • Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-dioxane : This synthesis is efficient for scientific research applications, with a high overall yield (Pei, 2001).

  • Iterative Asymmetric Synthesis of Protected anti-1,3-Polyols : This process leads to diastereo- and enantiopure substituted compounds with good overall yields (Enders & Hundertmark, 1999).

  • Chemical Engineering Applications : The synthesis of 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts in a continuous flow reactor shows potential applications in chemical engineering (Paczkowski & Hölderich, 1997).

  • In Situ Synthesis of 1,3-dioxan-5-one Derivatives : These derivatives are simple precursors for accessing carbohydrate structures (Poursharifi et al., 2019).

  • Crystal Structure Analysis : Studies on the crystal structure of 2,2-dimethyl-5-nitroso-1,3-dioxan-5-yl benzoate and its derivatives provide insight into conformational preferences (Calvet et al., 2007).

Safety And Hazards

This compound is irritating to eyes, skin, and the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2,2-dimethyl-1,3-dioxan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-3-5(7)4-9-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFQDNDZFGFMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369767
Record name 2,2-Dimethyl-1,3-dioxan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-dioxan-5-one

CAS RN

74181-34-3
Record name 2,2-Dimethyl-1,3-dioxan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,3-dioxan-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a water (1.5 L) solution of (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (251 g, 1.57 mol) and KH2PO4 (213 g, 1.57 mol) at 0° C., a water solution (1.8 L) of NaIO4 (336 g, 1.57 mol) was added dropwise. The reaction mixture was stirred at 0° C. for 2 hours and room temperature overnight. The product was extracted by CH2Cl2 (5×300 mL), dried over MgSO4 and distilled, yielding 2,2-Dimethyl-1,3-dioxan-5-one (153 g, 75%) as a colorless liquid, by 102° C./40 torr. 1H NMR (300 MHz, CDCl3) δ1.26 (s, 6H), 3.96 (s, 4H).
Quantity
251 g
Type
reactant
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213 g
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reactant
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[Compound]
Name
NaIO4
Quantity
336 g
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reactant
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Quantity
1.8 L
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solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

IR (NEAT): significative bands at 3360, 1440, 1380 cm-1By working in a similar way but using 1,3-dioxan-5-one, 2,2-diethyl-1,3-dioxan-5-one and 1,5-dioxaspiro[5,5]undecan-3-one, in place of 2,2-dimethyl-1,3-dioxan-5-one, the following compounds were respectively obtained: 1.3-dioxan-5-one oxime, 2-diethyl-1.3-dioxan-5-one oxime and 1.5-dioxaspiro[5.51]undecan-3-one oxime.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
2,2-diethyl-1,3-dioxan-5-one
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

p-Toluenesulfonic acid (0.18 g) was added to a solution of 1,3-dihydroxyacetone (2.75 g, 30.5 mmol) in 2,2-dimethoxypropane (25 ml). The reaction was heated to reflux for 1.5 hs. The reaction was allowed to cool to room temperature and was concentrated to give the 2,2-dimethyl-1,3-dioxan-5-one as a crude oil.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
346
Citations
D Enders, S Chow - 2006 - Wiley Online Library
The organocatalytic asymmetric Michael addition of 2,2‐dimethyl‐1,3‐dioxan‐5‐one (1) was performed with various nitro alkenes 2 using a number of proline‐based catalysts (A–M) …
D Enders, M Voith, SJ Ince - Synthesis, 2002 - thieme-connect.com
The SAMP-hydrazone of 2, 2-dimethyl-1, 3-dioxan-5-one represents a valuable chiral dihydroxyacetone equivalent. Asymmetric mono-or α, α′-bisalkylations followed by auxiliary …
Number of citations: 23 www.thieme-connect.com
D Sánchez, H Carneros, A Castro-Alvarez, E Llàcer… - Tetrahedron …, 2016 - Elsevier
Proline-catalysed reactions of dihydroxyacetone isopropylidene acetal, 1, with enantiopure α-silyloxy aldehydes 2/4/6/8 afford 90–95% yields of cross-aldol products (only one …
Number of citations: 9 www.sciencedirect.com
D Enders, OF Prokopenko, G Raabe, J Runsink - Synthesis, 1996 - thieme-connect.com
The boron enolate of 4-silylated 2, 2-dimethyl-1, 3-dioxan-5-one (S)-3 reacts with representative aldehydes in a highly anti diastereoselective aldol reaction to give the corresponding …
Number of citations: 32 www.thieme-connect.com
JC Ortiz, L Ozores, F Cagide-Fagín… - Chemical …, 2006 - pubs.rsc.org
A novel, highly stereocontrolled formal [3 + 3] annulation of β-aryl-α-nitro-α,β-enals with the enamine derived from 2,2-dimethyl-1,3-dioxan-5-one and pyrrolidine afforded protected …
Number of citations: 19 pubs.rsc.org
MJ Poursharifi - Iranian Journal of Catalysis, 2019 - ijc.iaush.ac.ir
Mohammad Javad Poursharifi was born in 1971 in Ray City, Iran. He obtained his B.Sc. (1994) from Kharazmi University, Tehran. He then completed his M.Sc. studies in Organic …
Number of citations: 6 ijc.iaush.ac.ir
D Enders, D Kownatka, T Hundertmark… - …, 1997 - thieme-connect.com
The metalated 2, 2-dimethyl-1, 3-dioxan-5-one SAMP-hydrazone (S)-3 adds to enoate Michael acceptors 2 with high asymmetric induction. Oxidative cleavage of the SAMP auxiliary …
Number of citations: 15 www.thieme-connect.com
TC Casey, J Carlisle, P Tisselli, L Male… - The Journal of …, 2010 - ACS Publications
Pyrrolidine enamines derived from three 1,3-dioxan-5-ones undergo α,α′-annelation reactions with methyl α-(bromomethyl)acrylate to produce bridged 2,4-dioxabicyclo[3.3.1]nonane …
Number of citations: 21 pubs.acs.org
P Nowak - 1998 - library-archives.canada.ca
This dissertation deals primarily with synthesis, reactions and synthetic applications of 2-substituted-1, 3-dioxan-5-ones. This class of compounds could be viewed as synthetic …
Number of citations: 4 library-archives.canada.ca
M Majewski, P Nowak - The Journal of Organic Chemistry, 2000 - ACS Publications
Methods allowing control of stereoselectivity in aldol reactions of enolates derived from 1,3-dioxan-5-ones (4) are described. Boron enolates, generated in situ, react with benzaldehyde …
Number of citations: 66 pubs.acs.org

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